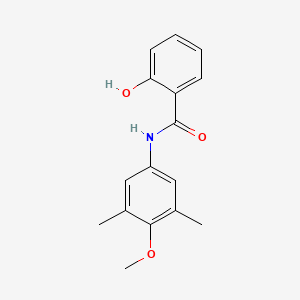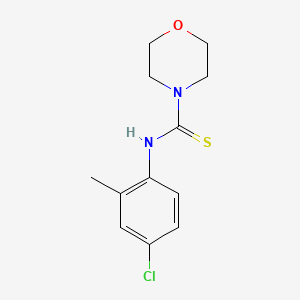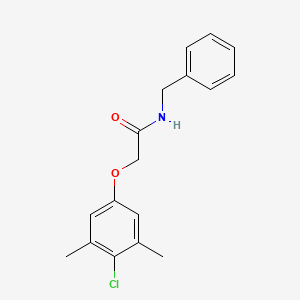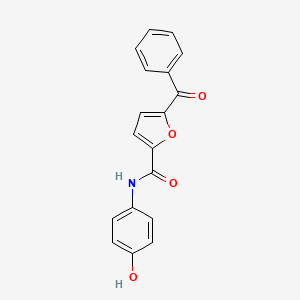
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have a number of biochemical and physiological effects. In
Scientific Research Applications
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme mTOR, which is involved in the regulation of cell growth and division. By inhibiting mTOR, this compound may be able to slow down the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. Studies have shown that this compound can increase protein synthesis and muscle mass in animals, and may have applications in the field of sports nutrition. This compound has also been shown to have anti-inflammatory properties and may be able to reduce inflammation in various tissues. Additionally, this compound has been shown to have antioxidant properties and may be able to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, this compound has a number of potential applications in various fields, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments and interpret results.
Future Directions
There are a number of future directions for research on 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various tissues and organs. Finally, studies are needed to determine the safety and efficacy of this compound in humans, as most of the current research has been conducted in animals.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with a number of potential applications in various fields. This compound has been shown to have anti-cancer and anti-inflammatory properties, and may have applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on various tissues and organs, as well as its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide involves the reaction of 4-methoxy-3,5-dimethylphenyl isocyanate with 2-hydroxybenzamide. This reaction results in the formation of this compound, which can be purified and isolated using various techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-12(9-11(2)15(10)20-3)17-16(19)13-6-4-5-7-14(13)18/h4-9,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXNGOXZPSVAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)


![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)

![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)

![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)